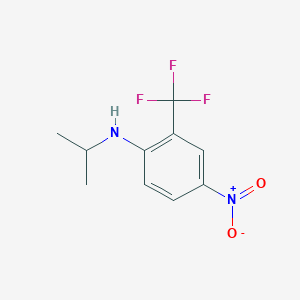

N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline

Description

BenchChem offers high-quality N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-propan-2-yl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c1-6(2)14-9-4-3-7(15(16)17)5-8(9)10(11,12)13/h3-6,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYMVCKIVPOBCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501200674 | |

| Record name | N-(1-Methylethyl)-4-nitro-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70339-08-1 | |

| Record name | N-(1-Methylethyl)-4-nitro-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70339-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)-4-nitro-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Architecting Efficacy: A Technical Whitepaper on the Molecular Structure and Synthesis of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline

Executive Summary

In the realm of rational drug design and advanced agrochemical development, fluorinated nitroanilines serve as indispensable building blocks. N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS: 70339-08-1) is a highly specialized intermediate characterized by a unique confluence of steric bulk and extreme electronic polarization 1. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical properties, electronic dynamics, and synthetic methodologies of this molecule. By understanding the causality behind its structural motifs, researchers can better leverage this compound in the synthesis of selective receptor modulators and metabolically stable active pharmaceutical ingredients (APIs).

Molecular Architecture & Electronic Dynamics

The D-π-A "Push-Pull" System

N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is a quintessential Donor-π-Acceptor (D-π-A) chromophore. Its molecular architecture dictates a strong intramolecular charge transfer (ICT) that fundamentally alters its reactivity and optical properties 2.

-

The Donor (D): The N-isopropylamino group exerts a positive mesomeric (+M) and inductive (+I) effect, pushing electron density into the aromatic ring.

-

The Acceptors (A): The para-nitro (-NO₂) group is a powerful electron-withdrawing group via both resonance (-M) and induction (-I). The ortho-trifluoromethyl (-CF₃) group acts as a strong inductive electron sink (-I).

This "push-pull" dynamic drastically reduces the HOMO-LUMO energy gap, localizing electron density toward the nitro group and rendering the amine nitrogen significantly less basic than a standard aniline.

Figure 1: Intramolecular charge transfer (ICT) pathways in the D-π-A push-pull system.

The "Fluorine Factor" in Rational Design

The strategic placement of the trifluoromethyl group at the ortho position is not coincidental; it is a calculated application of the "Fluorine Factor" in medicinal chemistry 3.

-

Metabolic Shielding: The exceptionally strong C-F bonds resist oxidative cleavage by hepatic Cytochrome P450 enzymes, significantly extending the biological half-life of downstream derivatives.

-

Lipophilicity (logP) Enhancement: The -CF₃ group dramatically increases the molecule's lipophilicity, a critical parameter for crossing lipid bilayers such as the blood-brain barrier or cellular membranes.

-

Steric Locking: The van der Waals radius of the -CF₃ group (approx. 2.7 Å) is large enough to induce steric hindrance against the adjacent N-isopropyl group, locking the molecule into a preferred conformational geometry that often enhances target-receptor binding affinity.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)

Mechanistic Causality

The synthesis of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is achieved via a classic Nucleophilic Aromatic Substitution (SₙAr) 4. The starting material, 1-fluoro-4-nitro-2-(trifluoromethyl)benzene, is highly activated. The electron-withdrawing -NO₂ and -CF₃ groups deplete electron density from the ipso-carbon, rendering it highly electrophilic. Fluoride serves as an excellent leaving group because its high electronegativity stabilizes the anionic transition state (the Meisenheimer complex).

Figure 2: Step-by-step SₙAr synthetic workflow and mechanistic progression.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity through precise chemical causality.

-

Reaction Assembly: In a flame-dried 250 mL round-bottom flask, dissolve 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (10.0 g, 47.8 mmol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent. It solvates the potassium cations but leaves the isopropylamine nucleophile unsolvated ("naked"), drastically increasing its reactivity while stabilizing the polar Meisenheimer transition state.

-

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (13.2 g, 95.6 mmol, 2.0 eq). Cool the flask to 0 °C, then add isopropylamine (4.24 g, 71.7 mmol, 1.5 eq) dropwise via syringe.

-

Causality: K₂CO₃ acts as a mild acid scavenger to neutralize the hydrofluoric acid (HF) byproduct. Using a mild base prevents unwanted hydrolysis of the starting material that stronger bases (like NaOH) might trigger.

-

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C under a nitrogen atmosphere for 4-6 hours.

-

Causality: 60 °C provides the exact thermal energy required to overcome the activation barrier of the rate-determining step (nucleophilic attack) without causing thermal degradation of the isopropylamine.

-

-

Quenching and Extraction: Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL) to strip away residual DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes to 10% EtOAc/Hexanes gradient).

Analytical Characterization

To validate the structural integrity of the synthesized compound, researchers must rely on a multi-modal analytical approach. The table below summarizes the expected quantitative data and diagnostic signals for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline.

| Analytical Technique | Diagnostic Signal | Structural Interpretation |

| ¹H NMR (CDCl₃) | δ ~8.4 ppm (d, 1H, J = 2.5 Hz) | Aromatic proton (H3) trapped between the highly electron-withdrawing -CF₃ and -NO₂ groups; heavily deshielded. |

| ¹H NMR (CDCl₃) | δ ~8.2 ppm (dd, 1H, J = 9.0, 2.5 Hz) | Aromatic proton (H5) ortho to the nitro group. |

| ¹H NMR (CDCl₃) | δ ~6.8 ppm (d, 1H, J = 9.0 Hz) | Aromatic proton (H6) ortho to the amine; shielded by the +M effect of the nitrogen. |

| ¹H NMR (CDCl₃) | δ ~3.8 ppm (m, 1H) | Methine proton of the N-isopropyl group. |

| ¹⁹F NMR (CDCl₃) | δ ~ -62.5 ppm (s, 3F) | Distinctive singlet confirming the intact trifluoromethyl (-CF₃) group. |

| FT-IR | ~3350 cm⁻¹ | Sharp band indicating the secondary N-H stretching vibration. |

| FT-IR | ~1520 cm⁻¹, ~1340 cm⁻¹ | Asymmetric and symmetric stretching of the -NO₂ group. |

| LC-MS (ESI+) | m/z 249.1 [M+H]⁺ | Confirms the molecular weight of the target compound (Exact Mass: 248.08 g/mol ). |

References

-

Sigma-Aldrich. "N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline | 70339-08-1". MilliporeSigma Product Catalog. 1

-

Máximo-Canadas, M., & Borges, I. (2024). "Absorption spectra of p-nitroaniline derivatives: charge transfer effects and the role of substituents". Journal of Molecular Modeling / PubMed. 2

-

Benchchem. "The Fluorine Factor in Drug Design". Benchchem Chemical Database. 3

-

Bunnett, J. F., et al. "Aromatic Nucleophilic Substitution". Scribd / Chemical Reviews Database. 4

Sources

- 1. N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline - [sigmaaldrich.com]

- 2. Absorption spectra of p-nitroaniline derivatives: charge transfer effects and the role of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile | 261763-15-9 | Benchchem [benchchem.com]

- 4. scribd.com [scribd.com]

discovery and history of substituted nitroanilines

The Nitroaniline Scaffold: A Historical and Technical Guide to Substituted Nitroanilines in Drug Discovery and Agrochemicals

Executive Summary

Substituted nitroanilines represent a highly versatile class of aromatic compounds characterized by an aniline core bearing a strong electron-withdrawing nitro group and various other substituents (e.g., halogens, trifluoromethyl groups). Initially explored in the late 19th and early 20th centuries as critical intermediates for azo dye synthesis, these compounds eventually became foundational to two major scientific breakthroughs: the development of non-steroidal antiandrogens (NSAAs) for oncology and the discovery of dinitroaniline herbicides for agriculture. This whitepaper explores the historical discovery, structural evolution, and synthetic methodologies of substituted nitroanilines, providing actionable insights for researchers and drug development professionals.

The Medical Breakthrough: Non-Steroidal Antiandrogens (NSAAs)

The Discovery of Flutamide

In the late 1960s, the characterization of the androgen receptor (AR) revolutionized the treatment of advanced prostate cancer[1]. The screening of chemical libraries for AR blockers led to the discovery of flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide) in the 1970s[1]. Approved by the FDA in 1989, flutamide was the first-in-class NSAA[1][2].

Causality in Drug Design: Flutamide acts as a "pure" antiandrogen. Unlike earlier steroidal antiandrogens (e.g., cyproterone acetate) which caused severe hormonal side effects like liver hyperplasia and loss of libido, flutamide blocks the androgen receptor without exerting any agonistic hormonal activity[1]. Upon oral administration, it undergoes extensive first-pass metabolism into its active form, 2-hydroxyflutamide, which exhibits a significantly higher binding affinity for the AR ligand-binding pocket[1][2].

Caption: Androgen Receptor signaling pathway and competitive inhibition by Flutamide.

Structural Evolution: Overcoming Nitro-Reduction Toxicity

Despite its efficacy, flutamide's clinical utility was limited by a short half-life (~6 hours) and severe hepatotoxicity[1][2]. This toxicity is driven by its hydrolysis product, 3-trifluoromethyl-4-nitroaniline[1][2]. To circumvent this, medicinal chemists developed bicalutamide (approved in 1995)[1]. By replacing the nitro group with a cyano group, researchers successfully avoided the toxic nitro-reduction pathway observed in flutamide and nilutamide, while maintaining the critical amide bond structure necessary for AR antagonism[1].

The Agrochemical Milestone: Dinitroaniline Herbicides

Simultaneous to medical discoveries, the agricultural sector harnessed the nitroaniline scaffold. In the 1960s, Lilly Research Laboratories discovered the first dinitroaniline herbicide, trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine)[3][4].

Causality in Application: Trifluralin was initially deemed a failure in standard foliar applications. However, researchers discovered that pre-plant soil incorporation increased its efficacy eightfold[4]. This is because dinitroanilines are highly volatile and prone to photodecomposition; incorporating them into the topsoil protects the active ingredient and directly targets germinating weed seeds[4].

Mechanism of Action: Dinitroanilines bind specifically to plant α-tubulin, disrupting microtubule polymerization. This causes mitotic arrest in the meristematic tissues of roots and shoots, leading to weed death[3][5]. Resistance to these herbicides is rare but has been documented via target-site resistance (TSR) point mutations in α-tubulin genes (e.g., Thr-239-Ile)[3][5].

Caption: Mechanism of action of dinitroaniline herbicides via tubulin depolymerization.

Quantitative Data: Structure-Activity Relationships

The following table summarizes the pharmacological and agrochemical properties of key compounds in the nitroaniline evolutionary tree.

| Compound | Primary Application | Mechanism of Action | Key Structural Feature | Clinical / Agro Limitation |

| Flutamide | Prostate Cancer (NSAA) | AR Antagonist (via 2-hydroxyflutamide) | 4-nitro-3-(trifluoromethyl)aniline core | Hepatotoxicity via nitro-reduction; short half-life (~6h)[1][2]. |

| Nilutamide | Prostate Cancer (NSAA) | AR Antagonist | Nitroaromatic hydantoin analog | Nitro-reduction toxicity; visual disturbances[1][2]. |

| Bicalutamide | Prostate Cancer (NSAA) | AR Antagonist | Cyano group replaces nitro group | Susceptible to AR gain-of-function mutations (e.g., T877A)[1][2]. |

| Trifluralin | Pre-emergence Herbicide | Plant α-Tubulin Inhibitor | 2,6-dinitro-N,N-dipropyl-p-toluidine | High volatility; requires mechanical soil incorporation[4]. |

Experimental Methodologies & Synthesis Protocols

The synthesis of substituted nitroanilines relies heavily on nucleophilic aromatic substitution (SNAr) and N-acylation. Below are self-validating protocols for generating these scaffolds.

Protocol A: Microscale Synthesis of Flutamide

This protocol outlines the N-acylation of 3-trifluoromethyl-4-nitroaniline, a standard method for generating flutamide and its structural analogues[6].

Rationale: The strongly electron-withdrawing nitro and trifluoromethyl groups deactivate the aromatic ring, making the amine nitrogen poorly nucleophilic. Therefore, highly reactive acyl chlorides (like isobutyryl chloride) and elevated temperatures are required to drive the amide bond formation[6].

Step-by-Step Procedure:

-

Reagent Preparation: Dissolve 1.0 equivalent of 3-trifluoromethyl-4-nitroaniline in an anhydrous polar aprotic solvent (e.g., chloroform or DMF) at 20°C[7][8].

-

Acylation: Slowly add 1.2 equivalents of isobutyryl chloride dropwise while maintaining the temperature near 0°C to control the exothermic reaction.

-

Heating: Heat the reaction mixture to 80-120°C with vigorous stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate mobile phase[7][8].

-

Quenching & Work-up: Cool to room temperature. Wash the reaction mixture with 10% aqueous sodium hydroxide to neutralize excess acid[8]. Extract the aqueous mixture with ethyl acetate (3x volume)[7].

-

Drying: Dry the combined organic layers over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude solid[7][8].

-

Purification: Recrystallize the product from a dichloromethane-hexane or ethanol-water mixture to yield pure flutamide[8][9].

-

Self-Validation: Confirm functional group transformations via IR spectroscopy (appearance of amide carbonyl stretch) and ¹H NMR (aromatic proton coupling and deshielding effects)[6].

Caption: Step-by-step experimental workflow for the microscale synthesis of Flutamide.

Protocol B: Vicarious Nucleophilic Substitution (VNS) of Hydrogen

To synthesize highly substituted nitroanilines directly from nitroarenes, VNS is employed using sulfenamides[10].

Rationale: Traditional SNAr requires a leaving group (like a halogen). VNS allows for the direct amination of nitroarenes by replacing a hydrogen atom, providing access to complex N-alkylnitroanilines and nitrodiarylamines without requiring pre-halogenated precursors[10].

Step-by-Step Procedure:

-

Sulfenamide Preparation: Dissolve the sodium salt of a thiol derivative (RSNa) in water. Add to ammonia (25% solution) and slowly introduce sodium hypochlorite (1 N) while maintaining the temperature below 0°C[10]. Stir vigorously for 30 minutes and filter the pure sulfenamide[10].

-

Adduct Formation: React the nitroarene with the sulfenamide in the presence of a strong base in DMSO. The base deprotonates the sulfenamide, allowing it to attack the electrophilic ortho/para position of the nitroarene, forming a σ-adduct[10].

-

Elimination: The adduct undergoes base-induced elimination of the thiol leaving group, restoring aromaticity and yielding the substituted o- or p-nitroaniline[10].

Conclusion

The history of substituted nitroanilines exemplifies how a single chemical scaffold can bridge multiple scientific disciplines. From the early days of azo dyes to the life-saving development of flutamide for prostate cancer and the agricultural revolution sparked by trifluralin, the nitroaniline core remains a testament to the power of rational drug design and structure-activity optimization. Understanding the mechanistic causality and synthetic pathways of these compounds continues to inform modern drug discovery and agrochemical development.

References

-

Wikipedia Contributors. "Discovery and development of antiandrogens." Wikipedia, The Free Encyclopedia. URL:[Link]

-

Chen, J., et al. "Dinitroaniline Herbicide Resistance and Mechanisms in Weeds." Frontiers in Plant Science (PMC - NIH). URL:[Link]

-

Makosza, M., et al. "Nitroarylamines via the Vicarious Nucleophilic Substitution of Hydrogen: Amination, Alkylamination, and Arylamination of Nitroarenes with Sulfenamides." The Journal of Organic Chemistry - ACS Publications. URL:[Link]

-

Luthy, K. E., et al. "Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens." Taylor & Francis. URL:[Link]

-

Dicks, A. P., et al. "Microscale Synthesis and Spectroscopic Analysis of Flutamide, an Antiandrogen Prostate Cancer Drug." Journal of Chemical Education - ACS Publications. URL:[Link]

-

Wikipedia Contributors. "Trifluralin." Wikipedia, The Free Encyclopedia. URL:[Link]

-

Powles, S. B., et al. "Mechanisms of evolved herbicide resistance." Journal of Biological Chemistry (PMC - NIH). URL:[Link]

- Google Patents. "US4144270A - Substituted anilides as anti-androgens." Google Patents.

Sources

- 1. Discovery and development of antiandrogens - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluralin - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US4144270A - Substituted anilides as anti-androgens - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

The Electronic Architecture of Trifluoromethyl Anilines: A Technical Guide for Drug Design

Executive Summary

The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry. When conjugated to an aniline core, the –CF₃ group profoundly alters the molecular electronic landscape, modulating basicity, nucleophilicity, and metabolic stability. This whitepaper dissects the core electronic effects of the –CF₃ group on anilines, providing actionable insights, validated experimental protocols, and quantitative frameworks for researchers and drug development professionals.

Mechanistic Foundations: Electronic Effects of the –CF₃ Group

Unlike standard electron-withdrawing groups (EWGs) such as nitro (–NO₂) or cyano (–CN) that rely heavily on π -resonance (–M effect), the trifluoromethyl group lacks a π -system. Its profound influence on the aniline ring is governed by two synergistic mechanisms 1:

-

Strong Inductive Effect (–I): The high electronegativity of the three fluorine atoms creates a potent dipole, pulling electron density away from the aromatic ring through the σ -bond framework.

-

Negative Hyperconjugation: The C–F σ∗ anti-bonding orbitals can accept electron density from adjacent filled p -orbitals or the aromatic π -system, further delocalizing electron density away from the aniline nitrogen.

Because the lone pair of the aniline nitrogen is already partially delocalized into the aromatic ring (+M effect), the addition of a –CF₃ group exacerbates this delocalization. The result is a dramatic decrease in the electron density at the nitrogen atom, which directly translates to reduced basicity and nucleophilicity.

Logical flow of electronic effects exerted by the -CF3 group on aniline basicity.

Quantitative Impact: Hammett Constants and pKₐ Modulation

To rationally design drugs, chemists rely on quantitative metrics like Hammett substituent constants ( σ ) and pKₐ values. The Hammett equation ( log(K/K0)=σρ ) quantifies the electronic effect of substituents on aromatic reactivity 2.

Table 1: Hammett Substituent Constants for the –CF₃ Group

| Substituent | Position | Hammett Constant ( σ ) | Primary Electronic Driver |

| –CF₃ | Meta ( σm ) | +0.43 to +0.44 | Purely Inductive (–I) |

| –CF₃ | Para ( σp ) | +0.54 to +0.57 | Inductive (–I) + Hyperconjugation |

The larger positive σ value for the para-CF₃ group indicates a stronger electron-withdrawing effect compared to the meta position. The para position allows for effective negative hyperconjugation to stabilize the electron withdrawal, directly impacting the para-amine group. This electronic withdrawal drastically alters the pKₐ of the conjugate acid.

Table 2: Comparative pKₐ Values of Substituted Anilines

| Compound | pKₐ (Conjugate Acid) | Δ pKₐ (vs. Aniline) |

| Aniline | ~4.62 | 0.00 |

| 3-(Trifluoromethyl)aniline | ~3.11 | -1.51 |

| 4-(Trifluoromethyl)aniline | ~2.45 to 2.75 | -1.87 to -2.17 |

| 4-Nitroaniline | ~1.00 | -3.62 |

Data synthesized from standard physicochemical references 3, 4.

The introduction of a –CF₃ group drops the basicity of aniline by nearly 2 log units. In a physiological environment (pH 7.4), trifluoromethyl anilines are almost entirely unprotonated, a critical design feature for increasing membrane permeability.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, researchers must empirically validate the electronic effects of synthesized –CF₃ anilines. The following protocols provide a self-validating system: measuring the thermodynamic outcome (pKₐ) and the kinetic outcome (nucleophilicity).

Protocol A: Potentiometric Titration for pKₐ Determination

Causality: Potentiometric titration is chosen over UV-Vis spectroscopy for compounds lacking distinct chromophoric shifts upon protonation. A co-solvent system is necessary due to the high lipophilicity (Hansch π = +0.88) of the –CF₃ group.

-

Preparation: Prepare a 0.01 M solution of the target trifluoromethylaniline in a 50:50 (v/v) Methanol/Water mixture to ensure complete dissolution.

-

Acidification: Lower the pH of the solution to ~1.5 using standardized 0.1 M HCl to ensure the aniline nitrogen is fully protonated.

-

Titration: Titrate the solution with standardized 0.1 M NaOH under an inert nitrogen atmosphere (to prevent CO₂ absorption) at a constant temperature of 25.0 ± 0.1 °C.

-

Data Acquisition: Record pH after each 0.05 mL addition of titrant, waiting for equilibrium (drift < 0.01 pH/min).

-

Analysis: Plot the first derivative of the titration curve ( Δ pH/ Δ V) to identify the inflection point. Calculate the aqueous pKₐ using the Yasuda-Shedlovsky extrapolation method to account for the co-solvent effect.

Protocol B: Kinetic Evaluation of Nucleophilic Reactivity (Hammett Plot)

Causality: To validate the σ constants, the nucleophilicity of the –CF₃ aniline must be tested in a rate-determining step. We utilize an SₙAr reaction with 2,4-dinitrochlorobenzene.

-

Reaction Setup: In a temperature-controlled UV-cuvette (30 °C), mix 2.0 mL of a 0.1 M solution of 2,4-dinitrochlorobenzene in ethanol with 0.1 mL of a 0.01 M solution of the –CF₃ aniline.

-

Monitoring: Monitor the formation of the diphenylamine product via UV-Vis spectroscopy at its λmax (typically ~400 nm).

-

Kinetic Extraction: Since the electrophile is in vast excess, the reaction follows pseudo-first-order kinetics. Extract the observed rate constant ( kobs ) from the slope of ln(A∞−At) vs. time.

-

Validation: Plot log(kobs/kaniline) against the known Hammett σ constants. A linear fit validates the predictive power of the electronic effect in the specific solvent system.

Self-validating experimental workflow bridging thermodynamic and kinetic data.

Strategic Implications in Drug Design

The incorporation of a –CF₃ group on an aniline core is not merely a structural tweak; it is a profound electronic intervention 5.

-

Bioavailability: By lowering the pKₐ of the aniline from ~4.6 to ~2.5, the molecule remains un-ionized in the GI tract and blood plasma (pH 7.4). This increases the apparent lipophilicity (LogD) and enhances passive membrane permeability.

-

Metabolic Stability: The strong C–F bond (BDE ~130 kcal/mol) resists cytochrome P450-mediated oxidation. Furthermore, the electron-withdrawing effect deactivates the aromatic ring toward electrophilic aromatic oxidation, a common metabolic liability for electron-rich anilines.

-

Toxicity Mitigation: Highly basic anilines are known to cause hERG channel inhibition (cardiotoxicity) and phospholipidosis. Attenuating the basicity via –CF₃ substitution is a proven strategy to design out these off-target liabilities.

References

-

Wikipedia. "Hammett equation." [Link]

-

Wikipedia. "Amine."[Link]

-

SciSpace. "Biologically Active Organofluorine Compounds."[Link]

Sources

Advanced Material Safety and Handling Whitepaper: N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Safety & Application Guide

As a Senior Application Scientist in pharmaceutical development, I approach the handling of halogenated nitroanilines not merely as a compliance exercise, but as a critical parameter in experimental design. N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS: 70339-08-1) is a highly specialized building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of androgen receptor antagonists like flutamide and bicalutamide analogs.

This whitepaper synthesizes the physicochemical profiling, toxicological mechanisms, and self-validating handling protocols required to safely integrate this compound into your drug discovery workflows.

Physicochemical Profiling & Structural Causality

To safely handle a chemical, one must first understand how its molecular architecture dictates its behavior. The structure of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline features three critical substituents on the aniline core, each contributing to its unique risk profile:

-

Trifluoromethyl Group (-CF₃) at the Ortho Position: This highly electronegative group significantly increases the overall lipophilicity of the molecule. Causality: High lipophilicity enhances the compound's ability to permeate the lipid bilayers of the stratum corneum, making dermal exposure a primary and rapid route of systemic toxicity.

-

Nitro Group (-NO₂) at the Para Position: Acts as a potent electron-withdrawing moiety. While it stabilizes the aromatic ring against electrophilic attack during synthesis, it is highly susceptible to enzymatic reduction in vivo, leading to severe hematological toxicity[1].

-

Isopropylamine Group (-NH-iPr): The bulky isopropyl group provides steric hindrance, which can dictate the regioselectivity of downstream coupling reactions. However, it does not prevent the N-oxidation pathways responsible for bioactivation[2].

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Causality / Implication |

| CAS Number | 70339-08-1 | Unique identifier for regulatory tracking[3]. |

| Molecular Formula | C₁₀H₁₁F₃N₂O₂ | High fluorine content requires specific disposal protocols (incineration with scrubbers). |

| Molecular Weight | 248.20 g/mol | Low molecular weight facilitates rapid systemic absorption[3]. |

| Physical State | Solid / Powder | Prone to aerosolization; requires strict inhalation controls. |

| Storage Temperature | Room Temperature (RT) | Stable under standard conditions, but must be protected from strong oxidizers[3]. |

Toxicological Mechanisms: The "Why" Behind the Hazards

Standard safety data sheets often list hazards without explaining the underlying biology. For N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, the primary acute hazard is methemoglobinemia , coupled with the potential for long-term hepatotoxicity [4],[5].

When absorbed, the compound undergoes Phase I metabolism via hepatic cytochrome P450 enzymes and nitroreductases. The para-nitro group is reduced to a highly reactive hydroxylamine intermediate. This electrophilic species enters the bloodstream and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin[1]. Because methemoglobin cannot bind oxygen, the result is systemic tissue hypoxia. Concurrently, these reactive intermediates can form covalent adducts with hepatic proteins and DNA, leading to liver dysfunction[2],[5].

Mechanistic pathway of nitroaniline-induced methemoglobinemia and hepatotoxicity.

Table 2: GHS Hazard Classifications & Mitigation

| Hazard Class | GHS Statement | Mechanistic Mitigation Strategy |

| Acute Toxicity (Oral/Dermal/Inhalation) | H302, H312, H332 | Utilize closed-system transfers to prevent aerosolization and dermal contact. |

| Skin/Eye Irritation | H315, H319 | Wear nitrile gloves (double-gloving recommended) and tight-fitting safety goggles. |

| Specific Target Organ Toxicity | H373 (Liver, Blood) | Implement routine biological monitoring for methemoglobin levels in exposed personnel. |

Self-Validating Experimental Workflows

Trustworthiness in laboratory safety relies on protocols that verify themselves at every step. Do not rely on assumptions; use the following step-by-step methodology when handling this compound for synthesis.

Protocol: High-Containment Material Transfer and Reaction Setup

Step 1: Environmental Control Verification

-

Action: Before retrieving the chemical from the storage cabinet, activate the chemical fume hood and measure the face velocity using a calibrated digital anemometer.

-

Validation: Proceed only if the flow rate is ≥ 0.5 m/s.

-

Causality: This ensures that any aerosolized micro-particulates generated during the opening of the container are actively captured, neutralizing the H332 (inhalation) hazard.

Step 2: PPE Integrity Check

-

Action: Don a disposable particulate respirator (N95 or P100), chemical-resistant splash goggles, a flame-retardant lab coat, and double nitrile gloves.

-

Validation: Perform a positive/negative pressure seal check on the respirator. Inspect outer gloves for micro-tears using the inflation method.

Step 3: Anti-Static Weighing

-

Action: Transfer the required mass of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline using a grounded, anti-static spatulas into a pre-tared, sealable glass vial.

-

Validation: Verify the analytical balance reads exactly 0.000 g before and after the tare.

-

Causality: Primary aromatic amines and nitroaromatics can possess explosive potential under high-energy static discharge or when mixed with strong oxidizing agents[2]. Anti-static tools eliminate this ignition source.

Step 4: Decontamination and Waste Segregation

-

Action: Wipe down the balance and surrounding hood area with a solvent compatible with the compound (e.g., ethanol or isopropanol), followed by a dilute weak acid wash to neutralize residual amines.

-

Validation: Visually inspect the wipe for any yellow/orange discoloration (characteristic of nitroaniline derivatives) to confirm complete removal. Dispose of wipes in dedicated halogenated/nitrogenous hazardous waste containers.

Self-validating experimental workflow for the safe handling of hazardous anilines.

Emergency Response & Spill Management

In the event of a spill, the primary objective is to prevent aerosolization and dermal contact.

-

Isolation: Immediately evacuate personnel from the immediate vicinity and maximize fume hood exhaust.

-

Containment: Do not sweep dry powder. Cover the spill with a damp, inert absorbent material (e.g., vermiculite or sand moistened with water or a mild solvent).

-

Neutralization: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.

-

Medical Intervention: If dermal exposure occurs, wash the affected area with copious amounts of soap and water for at least 15 minutes. If cyanosis (bluish discoloration of lips/nail beds) is observed, administer oxygen and seek immediate emergency medical attention for potential methylene blue therapy (the standard antidote for severe methemoglobinemia)[1].

References

-

Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]

-

Title: Hepatotoxicity of oral exposure to 2-methyl-4-nitroaniline: toxicity prediction and in vivo evaluation Source: PubMed (National Institutes of Health) URL: [Link]

-

Title: Chronic Toxicity, Oncogenic Potential, and Reproductive Toxicity of p-Nitroaniline in Rats Source: Oxford University Press (Toxicological Sciences) URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline | 70339-08-1 [sigmaaldrich.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Hepatotoxicity of oral exposure to 2-methyl-4-nitroaniline: toxicity prediction and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physicochemical Imperative of the Trifluoromethyl Group

Engineering the Future of Therapeutics and Materials: Advanced Research Vectors in Trifluoromethylated Anilines

As a Senior Application Scientist, I frequently observe that the strategic modification of a molecular scaffold is rarely about adding bulk; it is about rewriting the molecule's electronic and thermodynamic destiny. Trifluoromethylated anilines represent a privileged class of compounds in modern chemical research. The incorporation of the trifluoromethyl ( −CF3 ) group fundamentally alters the aniline core. With a Hansch-Fujita π constant of +0.88, the −CF3 moiety significantly enhances lipophilicity, while its robust carbon-fluorine bonds (bond dissociation energy ≈ 485.3 kJ/mol) impart exceptional metabolic inertness 12.

Understanding the causality behind these properties opens up two primary vectors for advanced research: overcoming metabolic resistance in drug discovery and pioneering late-stage photoredox functionalization.

Research Vector I: Overcoming Metabolic Resistance in Drug Discovery

In medicinal chemistry, the primary failure point for many aniline-containing drug candidates is rapid oxidative degradation by hepatic Cytochrome P450 (CYP450) enzymes.

The Causality of Stabilization: Substituting a vulnerable C-H bond with a −CF3 group does more than just create a steric shield (van der Waals volume: 39.8 ų). Because fluorine is highly electronegative, the −CF3 group acts as a powerful electron-withdrawing moiety. This profoundly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic π -system. This electronic deactivation decreases the nucleophilicity of the ring, effectively starving the oxidative catalytic cycle of CYP450 enzymes and extending the biological half-life ( t1/2 ) of the drug candidate 3.

Logical flow of metabolic stabilization via trifluoromethylation of aniline scaffolds.

Quantitative Pharmacokinetic Comparison

To illustrate the profound impact of this substitution, the following table summarizes the shift in physicochemical properties when transitioning from a standard methyl-aniline to a trifluoromethylated analog 13:

| Pharmacokinetic Parameter | Standard Aniline ( −CH3 ) | Trifluoromethylated Aniline ( −CF3 ) | Mechanistic Causality |

| Bond Dissociation Energy | ~414.2 kJ/mol | ~485.3 kJ/mol | High electronegativity of fluorine strengthens the C-F bond, resisting homolytic cleavage. |

| Lipophilicity (Hansch π ) | +0.56 | +0.88 | Increased hydrophobic surface area facilitates passive cellular membrane permeability. |

| Metabolic Half-Life ( t1/2 ) | ~30 - 45 minutes | ~105 - 120 minutes | Lowered HOMO energy decreases π -system nucleophilicity, starving CYP450 oxidation. |

| Steric Volume (vdW) | ~16.8 ų | ~39.8 ų | Acts as a bulky bioisostere for isopropyl/chlorine, optimizing hydrophobic pocket binding. |

Research Vector II: Late-Stage Photoredox Trifluoromethylation

Historically, synthesizing trifluoromethylated anilines required harsh thermal conditions or pre-functionalized starting materials (e.g., cross-coupling of aryl halides). The modern frontier of synthetic methodology focuses on direct C-H perfluoroalkylation via visible-light photoredox catalysis 4.

The Causality of the Photoredox Approach: By utilizing transition metal complexes (e.g., Iridium or Ruthenium), visible light can excite the photocatalyst to a long-lived triplet state. This excited species undergoes single-electron transfer (SET) with a −CF3 source (such as CF3I or Langlois reagent, CF3SO2Na ), generating an electrophilic ⋅CF3 radical. This radical selectively attacks the electron-rich aniline ring under mild, room-temperature conditions, bypassing the need for pre-activation 45.

Photoredox catalytic cycle for the direct C-H trifluoromethylation of anilines.

Self-Validating Protocol: Visible-Light Photoredox C-H Trifluoromethylation

Objective: Direct late-stage functionalization of an unactivated aniline using a bench-stable trifluoromethyl source and an Iridium-based photocatalyst.

Phase 1: Reaction Assembly & Degassing

-

Reagent Loading: In an oven-dried Schlenk tube, combine the aniline substrate (1.0 equiv), CF3SO2Na (Langlois reagent, 3.0 equiv), and fac -Ir(ppy)3 (1-2 mol%).

-

Causality: Langlois reagent is chosen over gaseous CF3I for bench stability and precise stoichiometric control. The Ir(III) catalyst is selected for its highly reducing excited state ( E1/2red≈−1.73 V vs SCE), which is thermodynamically required to reduce the −CF3 precursor.

-

-

Solvent Addition: Add a 1:1 mixture of DMSO/Water.

-

Causality: The biphasic/polar mixture solubilizes both the organic aniline and the inorganic sodium salt.

-

-

Freeze-Pump-Thaw Degassing (3 Cycles):

-

Causality: Molecular oxygen ( O2 ) is a triplet diradical that will aggressively quench the excited ∗Ir(III) triplet state via energy transfer, halting the reaction.

-

Self-Validation Checkpoint: A properly degassed solution will not exhibit luminescence quenching when briefly exposed to UV light prior to the main reaction.

-

Phase 2: Irradiation & Catalytic Turnover 4. Photochemical Activation: Irradiate the sealed tube with 450 nm blue LEDs at ambient temperature (25 °C) for 16 hours.

-

Causality: The 450 nm wavelength perfectly overlaps with the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir(III) complex, ensuring efficient photon capture without causing unwanted UV-induced substrate degradation.

-

In-Process Monitoring:

-

Self-Validation Checkpoint: Extract a 10 μ L aliquot at 8 hours. Perform Thin Layer Chromatography (TLC) using a UV lamp (254 nm). The disappearance of the lower-Rf aniline spot and the emergence of a higher-Rf (more lipophilic) product spot validates active catalytic turnover.

-

Phase 3: Quenching, Isolation, and Verification 6. Workup: Quench the reaction with aqueous NaHCO3 and extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na2SO4 . 7. Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient). 8. Spectroscopic Validation:

-

Self-Validation Checkpoint: Subject the purified product to 19F NMR spectroscopy. The presence of a sharp, distinct singlet in the region of -60 to -65 ppm definitively confirms the successful installation of the −CF3 group. This is a fail-safe analytical check, as fluorine has 100% natural isotopic abundance and spin 1/2, yielding spectra free of complex proton coupling interference.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Institutes of Health (NIH) / PMC URL:1

-

Trifluoromethyl group - Grokipedia Source: Grokipedia URL:2

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PMC URL:3

-

Direct Perfluoroalkylation of C-H Bonds in (Hetero)arenes Source: SciSpace URL:4

-

Alkynyltrifluoroborate salts as versatile intermediates for heterocycle synthesis and a new entry into the synthesis of fluoroalkylated (hetero)aromatic compounds Source: White Rose eTheses Online URL:5

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Methodological & Application

Application Note: N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline as a Strategic Building Block in Medicinal Chemistry

Introduction & Chemical Profiling

N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS: 70339-08-1) is a highly specialized, tri-functional building block utilized extensively in modern medicinal chemistry and drug discovery[1]. The architecture of this molecule provides a unique combination of steric, electronic, and lipophilic properties, making it an ideal precursor for synthesizing targeted therapeutics, including kinase inhibitors, non-steroidal antiandrogens, and anti-infective agents.

The strategic placement of the trifluoromethyl (-CF₃) group is a proven method to modulate the lipophilicity and metabolic stability of drug candidates. By acting as a bioisostere for halogens or methyl groups, the -CF₃ moiety often prevents rapid oxidative degradation by cytochrome P450 enzymes while enhancing membrane permeability[2]. Furthermore, derivatives of this scaffold have been explored in various therapeutic domains, including the synthesis of novel carbodithioates for spermicidal applications[3] and as precursors for biologically active benzimidazole derivatives[4].

Physicochemical Profiling & Rational Drug Design

The structural components of this building block are not arbitrary; they are specifically designed to address common pharmacokinetic and pharmacodynamic challenges in drug development.

| Structural Feature | Physicochemical Effect | Pharmacological / Synthetic Rationale |

| N-Isopropyl Group | Increases lipophilicity (cLogP); adds defined steric bulk. | Restricts bond rotation to lock active conformations; occupies hydrophobic sub-pockets in target proteins; prevents unwanted N-oxidation. |

| Trifluoromethyl (-CF₃) | Strongly electron-withdrawing; increases metabolic stability. | Blocks CYP450-mediated ortho-oxidation; acts as a lipophilic anchor to enhance target binding affinity (e.g., in the DFG-out pocket of kinases). |

| Nitro (-NO₂) | Strong hydrogen bond acceptor; highly electron-withdrawing. | Serves as a masked primary amine for orthogonal synthetic strategies; can be selectively reduced without affecting the -CF₃ or N-isopropyl groups. |

Experimental Protocols: From Building Block to API Prototype

To utilize this building block effectively, the nitro group must first be reduced to a primary amine, generating N1-isopropyl-2-(trifluoromethyl)benzene-1,4-diamine . This intermediate can then undergo regioselective functionalization.

Protocol 1: Catalytic Hydrogenation of the Nitro Group

Objective: Selective reduction of the para-nitro group to yield the highly nucleophilic 1,4-diamine intermediate.

Causality & Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Dissolving metal reductions require harsh acidic conditions that complicate workup and can lead to unwanted side reactions. The -CF₃ and N-isopropyl groups are completely stable to standard Pd/C hydrogenation, ensuring a clean, quantitative conversion.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (1.0 eq) in absolute ethanol (0.2 M concentration).

-

Inert Atmosphere: Purge the solution with nitrogen gas for 5 minutes. (Causality: Purging removes dissolved oxygen, preventing the spontaneous ignition of the Pd/C catalyst upon addition).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight).

-

Hydrogenation: Evacuate the flask under a mild vacuum and backfill with H₂ gas using a balloon (~1 atm). Stir vigorously at room temperature for 4–6 hours. (Causality: Vigorous stirring maximizes the gas-liquid-solid interfacial area, overcoming mass transfer limitations and ensuring consistent reduction rates).

-

Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the bright yellow nitro compound spot disappears, replaced by a highly polar, UV-active spot corresponding to the diamine.

-

Filtration: Filter the crude mixture through a tightly packed pad of Celite, washing with excess ethanol. (Causality: Celite physically traps the fine, pyrophoric palladium particulates, preventing heavy metal contamination in the downstream Active Pharmaceutical Ingredient).

-

Isolation: Concentrate the filtrate under reduced pressure to yield N1-isopropyl-2-(trifluoromethyl)benzene-1,4-diamine as an off-white solid. Store under argon to prevent spontaneous air-oxidation.

Protocol 2: Protection-Free Regioselective Amidation

Objective: Couple the newly formed primary amine with a target carboxylic acid to form an amide linkage, a common motif in Type II kinase inhibitors.

Causality & Rationale: The primary amine at the para position is highly nucleophilic due to the electron-donating resonance effect of the para-N-isopropyl group. Conversely, the secondary amine at the ortho position is severely sterically hindered by the adjacent -CF₃ group and the bulky isopropyl chain. This extreme steric and electronic differentiation allows for perfect regioselectivity without the need for cumbersome protecting group chemistry.

Step-by-Step Methodology:

-

Activation: Dissolve the target Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M) and cool to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise. (Causality: Pre-activation with HATU forms a highly reactive O-At ester. Cooling to 0 °C prevents thermal degradation of this active ester and controls the exothermic nature of the initial coupling).

-

Coupling: Stir for 15 minutes, then add the diamine intermediate (1.0 eq) dissolved in a minimal amount of DMF.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours to ensure complete conversion.

-

Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃ and extract heavily with EtOAc. Wash the combined organic layers three times with 5% aqueous LiCl. (Causality: The LiCl wash is a self-validating purification step that effectively partitions residual DMF into the aqueous phase, preventing solvent contamination during crystallization).

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the targeted API prototype.

Visualizing the Workflows and Mechanisms

Synthetic Workflow

Caption: Synthetic workflow for derivatizing N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline into an API.

Mechanism of Action: Kinase Inhibition

When incorporated into a targeted API, the trifluoromethyl-phenyl scaffold often acts as a critical binding anchor. In Type II kinase inhibitors, the lipophilic -CF₃ group penetrates deep into the hydrophobic "DFG-out" pocket of the kinase, locking the enzyme in an inactive state.

Caption: Mechanism of action for kinase inhibitors derived from the trifluoromethylaniline scaffold.

References

- MilliporeSigma. "N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline Product Page."

- Journal of Medicinal Chemistry (2018). "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange."

- Google Patents (2014).

- ResearchGate (2021).

Sources

Application Note: High-Purity Isolation of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline via Normal-Phase Silica Gel Chromatography

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the chromatographic purification of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.

Physicochemical Rationale & Chromatographic Strategy

To design a successful purification workflow, we must first analyze the molecular structure of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline and predict its interaction with the stationary phase (silica gel) and mobile phase.

Electronic Deactivation and Basicity

Typically, the purification of organic amines by silica gel chromatography is notoriously difficult because basic nitrogen atoms interact strongly with the weakly acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or severe "streaking"[1]. However, in N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, the secondary amine is flanked by a para-nitro group and an ortho-trifluoromethyl group. Both groups exert powerful electron-withdrawing effects via resonance (-M) and induction (-I). This extensive delocalization pulls electron density away from the nitrogen lone pair, rendering the amine exceptionally non-basic. Consequently, the molecule behaves more like a neutral, lipophilic entity. The addition of basic modifiers (like triethylamine) to the eluent is generally unnecessary, though it can be utilized at 0.1% if trace tailing is observed[1].

Visual Tracking Advantage

The extended conjugation between the aniline nitrogen and the para-nitro group creates a strong chromophore. Like many nitroaniline derivatives, this compound exhibits a vivid yellow/orange color[2]. This provides a massive operational advantage: the target compound can be visually tracked as it migrates down the column, eliminating the need to blindly collect and analyze hundreds of fractions[2].

Eluent Selection Causality

Because the compound is highly lipophilic (due to the isopropyl and CF3 groups), a non-polar to slightly polar solvent system is required. A gradient of Ethyl Acetate in Hexanes (or Petroleum Ether) is the industry standard for moderately polar aromatic amines[1].

Experimental Workflow & Logical Relationships

Workflow for the chromatographic purification of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Every major action includes a verification step to ensure scientific integrity and prevent product loss.

Step 1: TLC Solvent Optimization (The "Rule of Half")

Causality: Translating Thin Layer Chromatography (TLC) to column chromatography requires matching the Retention Factor (Rf) to specific Column Volumes (CV). For an isocratic elution, the ideal Rf is between 0.20 and 0.30[3]. If the Rf is too high, the compound elutes too fast, co-eluting with non-polar impurities. If too low, the band broadens, wasting solvent and time.

-

Prepare TLC chambers with varying ratios of Hexanes:Ethyl Acetate (e.g., 95:5, 90:10, 85:15).

-

Spot the crude mixture and develop the plates.

-

Select the solvent system that places the bright yellow spot of the target compound at an Rf of ~0.25.

Step 2: Column Packing (Slurry Method)

Causality: Dry packing often traps microscopic air pockets, which causes "channeling" (uneven solvent flow that ruins resolution). The slurry method ensures a homogenous stationary phase[2].

-

Secure a glass chromatography column vertically. Add a small plug of cotton and a 1 cm layer of sand to the bottom.

-

In an Erlenmeyer flask, mix silica gel (230-400 mesh) with the non-polar solvent (Hexanes) to create a uniform slurry.

-

Pour the slurry into the column in one continuous motion.

-

Drain the solvent until the liquid level is exactly 1 mm above the silica bed. Never let the silica run dry, as it will crack.

Step 3: Sample Loading

Causality: The loading band must be as narrow as possible. A wide loading band guarantees a wide elution band, destroying resolution.

-

Wet Loading (Preferred): Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM) or the chosen eluent. Carefully apply this solution dropwise directly onto the top of the silica bed using a long Pasteur pipette.

-

Dry Loading (Alternative): If the crude is an insoluble sludge, dissolve it in a volatile solvent, add a small amount of silica gel (1:20 sample-to-silica ratio), and evaporate to dryness[3]. Pour this dry powder onto the top of the column bed.

-

Add a 1 cm protective layer of sand on top of the loaded sample to prevent disturbing the bed during solvent addition.

Step 4: Elution and Visual Tracking

-

Carefully fill the column with the optimized Hexanes:Ethyl Acetate solvent system.

-

Apply gentle positive air pressure (flash chromatography) to achieve a steady flow rate (e.g., 2 inches of solvent drop per minute).

-

Monitor the column visually. You will observe a distinct yellow/orange band migrating down the silica[2].

-

Begin collecting fractions in test tubes just before the yellow band reaches the stopcock.

Step 5: Fraction Collection and Self-Validation

Causality: Visual tracking is powerful, but structural analogs (e.g., unreacted starting materials) may also be yellow. Self-validation via co-spotting ensures absolute purity.

-

Spot every 3rd or 4th collected fraction onto a TLC plate.

-

Self-Validation Step: On the same TLC plate, spot the original crude mixture next to the fraction spots.

-

Develop the plate. Only combine fractions that show a single spot that perfectly aligns with the target Rf from the crude mixture lane.

-

Pool the validated fractions into a pre-weighed round-bottom flask and concentrate in vacuo using a rotary evaporator.

Quantitative Data & Troubleshooting

Table 1: Physicochemical & Chromatographic Parameters

| Parameter | Value / Characteristic | Chromatographic Implication |

| Molecular Weight | 248.20 g/mol | Elutes readily without specialized macro-porous silica. |

| Amine Basicity | Extremely Low (Deactivated) | Resists strong silanol binding; basic modifiers (TEA) rarely needed. |

| Chromophore | Strong (Nitroaromatic) | Visible yellow/orange band; allows naked-eye tracking of the product. |

| Target TLC Rf | 0.20 – 0.30 | Ensures optimal Column Volume (CV) retention (ΔCV ≥ 2)[3]. |

| Sample:Silica Ratio | 1:30 to 1:50 | Provides sufficient theoretical plates for baseline resolution. |

Table 2: Troubleshooting Chromatographic Anomalies

| Observation | Scientific Cause | Corrective Action |

| Yellow band is severely skewed/diagonal | "Channeling" due to air bubbles or an unlevel sand layer during packing. | Repack column using a thinner slurry; ensure the column is perfectly plumb. |

| Target compound streaks down the column | Sample overloaded, or trace acidic impurities in the silica are ionizing the amine. | Reduce sample load; add 0.1% Triethylamine (TEA) to the mobile phase[1]. |

| Product elutes in the first 2 fractions | Solvent system is far too polar (Rf > 0.6). | Re-optimize TLC. Decrease the ratio of Ethyl Acetate to Hexanes. |

| Target compound co-elutes with impurity | ΔRf between target and impurity is < 0.1 in the chosen solvent system[3]. | Switch to a different solvent selectivity (e.g., Toluene:Acetone) or run a shallower gradient. |

References

- Application Note: Purification of N-Allyl-3-(trifluoromethyl)

- Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)

- Source: PMC (National Institutes of Health)

Sources

analytical methods for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline characterization

An In-Depth Guide to the Analytical Characterization of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline

Introduction

N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is a substituted aromatic amine of significant interest in synthetic chemistry. Its structural motifs, including a nitro group, a trifluoromethyl group, and a secondary amine, make it a versatile intermediate for the development of novel pharmaceuticals and agrochemicals. The presence of these functional groups imparts specific physicochemical properties that can be leveraged for various applications, but also necessitates rigorous analytical control to ensure identity, purity, and quality.

This comprehensive guide provides a suite of detailed application notes and validated protocols for the characterization of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind methodological choices. We will explore a multi-technique approach, including chromatography and spectroscopy, to build a complete analytical profile of the molecule. Each protocol is designed as a self-validating system, incorporating best practices to ensure data integrity and trustworthiness.

Physicochemical Profile

A foundational understanding of the compound's properties is essential for method development. The key physicochemical data for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline are summarized below.

| Property | Value | Source |

| CAS Number | 70339-08-1 | [1][2] |

| Molecular Formula | C₁₀H₁₁F₃N₂O₂ | [1] |

| Molecular Weight | 248.2 g/mol | [1][2] |

| Purity | ≥98% (Typical) | [1] |

| Solubility | While quantitative data is not widely published, its structure suggests good solubility in common organic solvents like methanol, acetonitrile, chloroform, and ethyl acetate. Isotopic substitution with deuterium does not significantly alter solubility.[3] | N/A |

Part 1: Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and thermally stable compounds, making it ideal for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline. The presence of the nitroaromatic system provides a strong chromophore for UV detection.[4][5]

Causality in Method Design:

-

Reversed-Phase Chromatography: The molecule is moderately polar. A C18 stationary phase provides excellent retention and separation from non-polar and more polar impurities.

-

Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of a wide range of potential impurities. The addition of 0.1% formic acid protonates the analyte, improving peak shape and minimizing tailing.[6]

-

UV Detection: The conjugated nitroaromatic system exhibits strong UV absorbance, allowing for sensitive detection. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity analysis of the target compound.

Detailed Protocol: HPLC-UV

-

Instrumentation:

-

HPLC or UHPLC system with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[7]

-

-

Reagents and Materials:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid (FA), LC-MS grade

-

N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline reference standard

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[4]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

Detection: PDA detector scanning from 210-400 nm; extract chromatogram at the wavelength of maximum absorbance (λmax).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1.0 mg/mL.

-

Vortex to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

System Suitability:

-

Perform five replicate injections of the standard solution.

-

The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Part 2: Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is required for unambiguous structural confirmation. NMR, FT-IR, and UV-Vis spectroscopy each provide complementary pieces of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[8]

-

¹H NMR: Provides information on the number and connectivity of protons. We expect to see signals for the isopropyl group, the N-H proton, and the three distinct protons on the aromatic ring.

-

¹³C NMR: Reveals the carbon skeleton. Due to the lack of symmetry, ten distinct carbon signals are expected.

-

¹⁹F NMR: Is essential for confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group.[6]

Workflow for NMR Analysis

Caption: General workflow for comprehensive NMR spectral analysis.

Detailed Protocol: NMR Spectroscopy

-

Instrumentation:

-

NMR spectrometer (400 MHz or higher recommended for better resolution).[8]

-

-

Sample Preparation:

-

¹H NMR Data Acquisition:

-

Pulse Sequence: Standard single-pulse.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).[8]

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR Data Acquisition:

-

Pulse Sequence: Standard single-pulse (proton-decoupled).

-

Spectral Width: Appropriate range for -CF₃ groups (e.g., -50 to -70 ppm).

-

Number of Scans: 64-128.

-

-

Data Processing and Interpretation:

-

Apply Fourier transform, phase correction, and baseline correction to all spectra.

-

Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[8]

-

Expected ¹H NMR Signals:

-

A doublet for the two methyl groups of the isopropyl substituent (~1.3 ppm).

-

A septet for the methine proton of the isopropyl group (~3.8-4.2 ppm).

-

A broad singlet for the N-H proton (variable, ~5-6 ppm).

-

Three distinct signals in the aromatic region (7.0-8.5 ppm), likely appearing as doublets and a doublet of doublets, reflecting their coupling patterns.

-

-

Expected ¹³C NMR Signals: Signals for the methyl and methine carbons of the isopropyl group, six distinct aromatic carbons (including two quaternary carbons attached to the -CF₃ and -NO₂ groups), and the -CF₃ carbon (which will appear as a quartet due to C-F coupling).

-

Expected ¹⁹F NMR Signal: A singlet around -60 to -63 ppm, characteristic of an aromatic -CF₃ group.[10]

-

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to identify the presence of key functional groups based on their characteristic vibrational frequencies.

Detailed Protocol: ATR-FT-IR

-

Instrumentation:

-

FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Data Acquisition:

-

Data Interpretation:

-

The spectrum should be analyzed for the presence of characteristic absorption bands.

-

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350-3400 | N-H Stretch | Secondary Amine |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2970-2870 | C-H Stretch | Aliphatic (Isopropyl) |

| ~1590, ~1480 | C=C Stretch | Aromatic Ring |

| ~1520, ~1340 | N-O Asymmetric & Symmetric Stretch | Nitro Group |

| ~1300-1100 | C-F Stretch | Trifluoromethyl |

C. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze compounds with chromophores. The nitro-substituted aromatic ring in the target molecule is a strong chromophore, making this technique suitable for both qualitative confirmation and quantitative analysis. The absorption maximum is highly dependent on the molecular structure.[12]

Detailed Protocol: UV-Vis Spectroscopy

-

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of ~100 µg/mL.

-

Prepare a dilute working solution (e.g., 5-10 µg/mL) from the stock solution.

-

-

Data Acquisition:

-

Use the pure solvent as a blank to zero the instrument.

-

Scan the sample solution from 200 to 500 nm.

-

-

Data Interpretation:

Part 3: Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns for structural confirmation. It is typically coupled with a chromatographic inlet like Gas Chromatography (GC) or HPLC.

Causality in Method Selection:

-

GC-MS vs. LC-MS: The choice depends on the analyte's volatility and thermal stability. N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is likely stable enough for GC analysis. However, LC-MS offers broader applicability without the need for high temperatures, which can sometimes cause degradation of nitro compounds.[5][14]

-

Ionization: Electron Ionization (EI) is common for GC-MS and provides rich fragmentation data. Electrospray Ionization (ESI) is standard for LC-MS, typically yielding the protonated molecular ion [M+H]⁺, which is excellent for molecular weight confirmation.[15]

Workflow for GC/LC-Mass Spectrometry

Caption: A generalized workflow for mass spectrometry analysis.

Protocol Outline: GC-MS

-

Instrumentation:

-

GC system coupled to a Mass Spectrometer with an EI source.

-

-

Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Interpretation:

-

Molecular Ion (M⁺): Expect a peak at m/z 248.

-

Key Fragments: Look for characteristic losses, such as the loss of a methyl group (m/z 233), an isopropyl group (m/z 205), and a nitro group (m/z 202).

-

Summary of Analytical Techniques

| Technique | Primary Application | Strengths | Limitations |

| HPLC-UV | Purity analysis, Quantification | High precision, robust, widely available.[6] | Requires a chromophore, less structural information than MS or NMR. |

| NMR (¹H, ¹³C, ¹⁹F) | Unambiguous Structure Elucidation | Provides detailed structural connectivity.[8] | Lower sensitivity than MS, requires higher sample amount. |

| FT-IR | Functional Group Identification | Fast, non-destructive, simple sample preparation. | Provides limited information on the overall molecular structure. |

| GC-MS / LC-MS | Molecular Weight Confirmation, Identification | High sensitivity, provides molecular weight and fragmentation data.[14] | GC can cause degradation of thermally labile compounds.[5] |

Conclusion

The characterization of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline requires a multi-faceted analytical approach. By logically combining chromatography for purity assessment with a suite of spectroscopic techniques (NMR, FT-IR, UV-Vis) and mass spectrometry for structural confirmation, a complete and reliable analytical profile can be established. The protocols and insights provided in this guide offer a robust framework for researchers and quality control professionals to ensure the integrity of their materials, supporting the advancement of research and development in the chemical and pharmaceutical sciences.

References

-

Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2026, March 10). LCGC International. Retrieved March 12, 2026, from [Link]

-

Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

-

Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2025, August 6). ResearchGate. Retrieved March 12, 2026, from [Link]

-

Determination of organic nitro compounds using HPLC-UV-PAED. (2004, December 7). SPIE Digital Library. Retrieved March 12, 2026, from [Link]

-

HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

-

UV-vis absorption spectra of different nitroaromatic compounds. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

-

A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. Retrieved March 12, 2026, from [Link]

-

The UV–vis spectra of various nitroaromatic compounds and excitation of... (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

-

Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023, February 9). MDPI. Retrieved March 12, 2026, from [Link]

-

Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. (n.d.). Retrieved March 12, 2026, from [Link]

-

Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Taylor & Francis Online. Retrieved March 12, 2026, from [Link]

-

¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). MDPI. Retrieved March 12, 2026, from [Link]

Sources

- 1. N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline | 70339-08-1 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. d-nb.info [d-nb.info]

Application Note: Handling, Storage, and Safety Protocols for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Safety Guide

Executive Summary

N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS: 70339-08-1) is a highly specialized fluorinated nitroaniline building block utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). While its unique structural motifs—specifically the highly electron-withdrawing trifluoromethyl and nitro groups—make it an invaluable synthetic intermediate, they also impart severe toxicological and physicochemical hazards.

This application note provides a comprehensive, field-proven framework for the safe handling, storage, and emergency management of this compound. Moving beyond basic Safety Data Sheet (SDS) compliance, this guide emphasizes the causality behind safety protocols, ensuring that researchers understand why specific precautions are non-negotiable.

Physicochemical Profile & Toxicological Causality